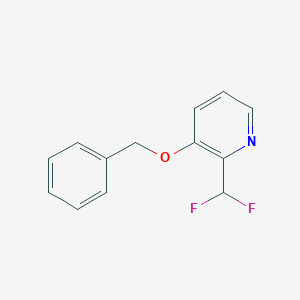
(R)-2-Amino-3-(3-fluorophenyl)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in medicinal chemistry and pharmaceutical research. The compound features a fluorophenyl group, which can influence its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde.
Formation of Intermediate: The intermediate is formed through a series of reactions, including condensation and reduction.
Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the desired enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis. This includes:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group in intermediates can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oximes, alcohols, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can serve as a model compound for studying the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is investigated for its potential therapeutic applications. It may act as a precursor for developing drugs targeting specific receptors or enzymes.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, influencing the compound’s biological activity. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
- ®-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride
- ®-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride
Uniqueness
®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is unique due to the position of the fluorine atom on the phenyl ring. This specific substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H11ClFNO2 |
|---|---|
Poids moléculaire |
219.64 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Clé InChI |
HXXPJRIARBMPKG-DDWIOCJRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N.Cl |
SMILES canonique |
C1=CC(=CC(=C1)F)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)












